REACTION_CXSMILES
|
N#N.[N+:3]([C:6]1[CH:10]=[CH:9][N:8]([CH2:11][C:12]2[O:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=2)[N:7]=1)([O-:5])=[O:4].[CH3:19][Mg]Br>C1COCC1.[NH4+].[Cl-]>[N+:3]([C:6]1[CH:10]=[CH:9][N:8]([CH2:11][C:12]2[O:16][C:15]([CH:17]([OH:18])[CH3:19])=[CH:14][CH:13]=2)[N:7]=1)([O-:5])=[O:4].[N+:3]([C:6]1[CH:10]=[CH:9][N:8]([CH2:11][C:12]2[O:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=2)[N:7]=1)([O-:5])=[O:4] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)CC1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
479.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aq. phase was extracted with EA (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (50:50 hept-EA)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)CC1=CC=C(O1)C(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)CC1=CC=C(O1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#N.[N+:3]([C:6]1[CH:10]=[CH:9][N:8]([CH2:11][C:12]2[O:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=2)[N:7]=1)([O-:5])=[O:4].[CH3:19][Mg]Br>C1COCC1.[NH4+].[Cl-]>[N+:3]([C:6]1[CH:10]=[CH:9][N:8]([CH2:11][C:12]2[O:16][C:15]([CH:17]([OH:18])[CH3:19])=[CH:14][CH:13]=2)[N:7]=1)([O-:5])=[O:4].[N+:3]([C:6]1[CH:10]=[CH:9][N:8]([CH2:11][C:12]2[O:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=2)[N:7]=1)([O-:5])=[O:4] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)CC1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
479.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aq. phase was extracted with EA (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (50:50 hept-EA)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)CC1=CC=C(O1)C(C)O
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)CC1=CC=C(O1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |